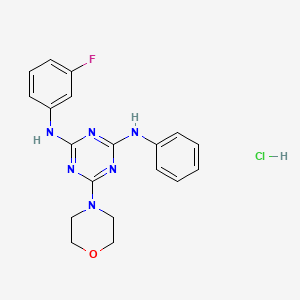

N2-(3-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

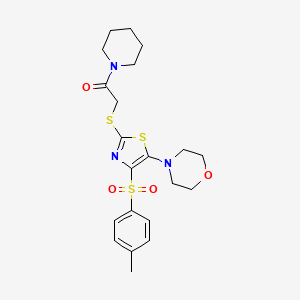

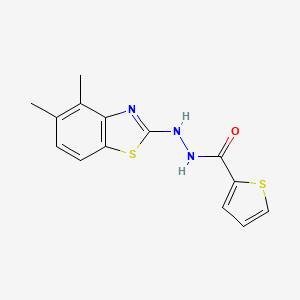

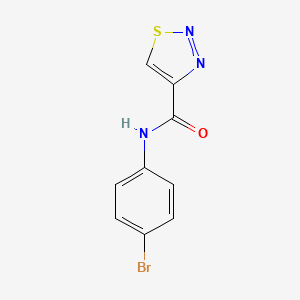

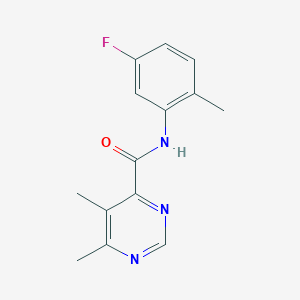

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being a heterocyclic ring with alternating single and double bonds, would have aromatic properties. The presence of the fluorine atom would introduce electronegativity, potentially affecting the compound’s reactivity .Chemical Reactions Analysis

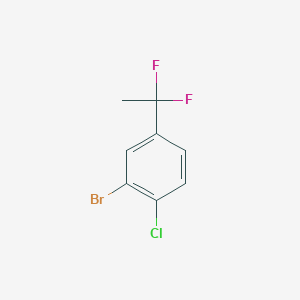

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The phenyl groups could potentially undergo electrophilic aromatic substitution reactions, and the fluorine atom could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom and the morpholino group could affect its polarity and therefore its solubility in different solvents .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and characterization of triazine derivatives and their derivatives have been extensively studied. For example, the work by Gorle et al. (2016) on the synthesis of pyrimidine derivatives linked with morpholino phenyl groups reports on the preparation of a series of compounds with potential larvicidal activity, highlighting the utility of triazine compounds in developing pest control agents (Gorle et al., 2016). Similarly, the synthesis of 1,3,5-triazine derivatives by Zhang Li-hu (2014) provides a method for creating compounds through the reaction of morpholine, showcasing the versatility of triazine derivatives in chemical synthesis (Zhang Li-hu, 2014).

Biological Applications

Research on related compounds demonstrates significant biological activity, suggesting potential applications in medicine and agriculture. The development of neurokinin-1 receptor antagonists, as described by Harrison et al. (2001), involves compounds with a morpholine group, indicating the role of triazine derivatives in creating therapeutics for conditions like emesis and depression (Harrison et al., 2001). Additionally, the antimycobacterial activity of synthesized fluorinated compounds, as explored by Sathe et al. (2011), suggests the utility of triazine derivatives in developing antimicrobial agents (Sathe et al., 2011).

Sensor Development and Environmental Applications

The compound's potential in sensor development and environmental applications is highlighted by Ge et al. (2015), who synthesized a novel fluorescein derivative based on a morpholine-triazine structure, exhibiting sensitivity to solvents, pH, and metal ions, suggesting its use as an efficient sensor (Ge et al., 2015). Furthermore, the use of low-cost biosorbents for pesticide removal from wastewater, as studied by Boudesocque et al. (2008), where triazine-based pesticides were effectively adsorbed, underscores the environmental relevance of triazine derivatives (Boudesocque et al., 2008).

Future Directions

properties

IUPAC Name |

2-N-(3-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O.ClH/c20-14-5-4-8-16(13-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-9-11-27-12-10-26;/h1-8,13H,9-12H2,(H2,21,22,23,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPGKVHVMRYZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2659105.png)

![ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2659111.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2659115.png)

![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2659120.png)